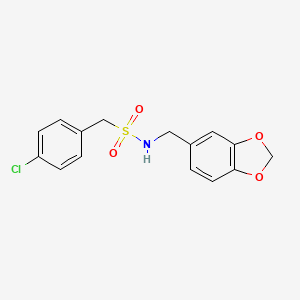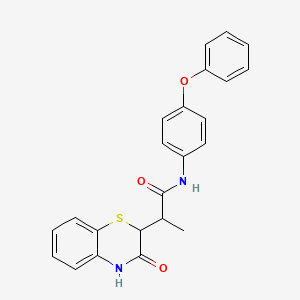
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide, also known as BRD-9424, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that is primarily used as a research tool to investigate the biological processes and pathways involved in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in the cancer cell cycle. In inflammation research, this compound has been shown to reduce inflammation by targeting specific enzymes involved in the inflammatory response. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide involves the inhibition of specific proteins and enzymes involved in various biological processes. This compound has been shown to target specific proteins involved in the cancer cell cycle, including cyclin-dependent kinases (CDKs) and bromodomain-containing proteins (BRDs). In inflammation research, this compound has been shown to inhibit the activity of specific enzymes involved in the inflammatory response, including phosphodiesterases (PDEs) and cyclooxygenases (COXs). In neurodegenerative disease research, this compound has been shown to protect neurons from damage by targeting specific proteins involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application and the biological processes targeted by the compound. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, this compound has been shown to reduce inflammation, decrease cytokine production, and inhibit the activity of specific enzymes involved in the inflammatory response. In neurodegenerative disease research, this compound has been shown to protect neurons from damage, improve cognitive function, and promote neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide in lab experiments include its specificity and potency in targeting specific proteins and enzymes involved in various biological processes. This compound is also a synthetic compound, which allows for greater control over its properties and characteristics. However, the limitations of using this compound in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide. One potential direction is to investigate the compound's potential in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to further explore the compound's mechanism of action and its specific targets in different biological processes. Additionally, the development of more potent and specific derivatives of this compound could lead to the discovery of new therapeutic targets and applications.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)18(22)21-17-9-8-16(19)11-20-17/h4-9,11-13H,10H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHIGJJPUHAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N,N-dimethyl-6-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4197228.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4197237.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4197238.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197246.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4197247.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4197257.png)
![3-hydroxy-2-[4-(4-morpholinyl)phenyl]-3-phenyl-1-isoindolinone](/img/structure/B4197261.png)
![1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4197264.png)


![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4197306.png)